molecular formula C5H8O4 B15216182 5-Hydroxy-2-oxopentanoic acid

5-Hydroxy-2-oxopentanoic acid

Cat. No.: B15216182
M. Wt: 132.11 g/mol
InChI Key: MMTYWJNSFWVPPS-UHFFFAOYSA-N
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Description

5-Hydroxy-2-oxopentanoic acid is a high-purity chemical compound intended exclusively for research and development purposes in laboratory settings. This multifunctional molecule, characterized by both a hydroxyl and an oxo (ketone) group on its pentanoic acid backbone, serves as a valuable building block in organic synthesis and medicinal chemistry. Researchers can utilize this compound for exploring new synthetic routes or as a precursor for more complex molecules. Its structure suggests potential applicability in studying metabolic pathways or enzymatic processes involving hydroxy keto acids. As a versatile chiral synthon, it may be used in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The compound must be handled by qualified professionals in accordance with good laboratory practices. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Store in a cool, dry place as specified by the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

5-hydroxy-2-oxopentanoic acid

InChI

InChI=1S/C5H8O4/c6-3-1-2-4(7)5(8)9/h6H,1-3H2,(H,8,9)

InChI Key

MMTYWJNSFWVPPS-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)C(=O)O)CO

Origin of Product

United States

Biosynthetic Pathways and Precursors of 5 Hydroxy 2 Oxopentanoic Acid

Enzymatic Conversion from 2,5-Dioxopentanoic Acid in Microbial Systems

One plausible route for the synthesis of 5-Hydroxy-2-oxopentanoic acid in microbial systems is through the enzymatic reduction of 2,5-dioxopentanoic acid. This precursor, also known as 2-keto-5-oxovaleric acid, possesses two ketone groups. The selective reduction of the ketone group at the C5 position by a reductase enzyme would yield this compound.

While direct evidence for a specific "2,5-dioxopentanoate reductase" that produces this compound is scarce, the existence of various aldo-keto reductases in microorganisms supports this hypothesis. nih.govberkeley.edu These enzymes are known to catalyze the reduction of a wide range of carbonyl compounds. For instance, 2,5-diketo-D-gluconic acid reductase is an enzyme that acts on a substrate with a similar diketo structure. nih.govwikipedia.org The specificity of such an enzyme for 2,5-dioxopentanoic acid would be the determining factor in this biosynthetic step.

Table 1: Hypothetical Enzymatic Conversion in Microbial Systems

PrecursorEnzyme ClassProductOrganism Type
2,5-Dioxopentanoic acidReductase (e.g., Aldo-keto reductase)This compoundMicrobial

Biosynthesis from Alpha-Ketoglutaryl-CoA via Reductase Activity

Another potential biosynthetic precursor for this compound is alpha-ketoglutaryl-CoA, a key intermediate in the citric acid cycle. The reduction of the thioester group of alpha-ketoglutaryl-CoA could theoretically lead to the formation of this compound. This reaction would likely be catalyzed by a specific reductase that recognizes the alpha-keto acid thioester.

The direct reduction of a CoA-thioester to a hydroxyl group is a known reaction type in metabolism, often seen in pathways like fatty acid synthesis. However, the specific enzyme that would perform this conversion on alpha-ketoglutaryl-CoA to produce this compound has not been definitively identified. Research into the microbial production of alpha-ketoglutarate (B1197944) has identified a wide range of microbes that can accumulate this important intermediate. nih.govnih.gov It is within these organisms that enzymes with novel reductase activities might be discovered.

Investigation of Potential Intermediacy in Broader Metabolic Networks

The significance of this compound may lie in its role as an intermediate in broader metabolic networks, particularly in the assimilation and degradation of C5 dicarboxylic acids. In organisms like Pseudomonas aeruginosa, the transport and assimilation of C5-dicarboxylates such as α-ketoglutarate and glutarate are crucial for their metabolism. nih.govasm.org It is conceivable that this compound could be an intermediate in the metabolic pathways that process these compounds.

Furthermore, the ethylmalonyl-CoA pathway, which is an alternative to the glyoxylate (B1226380) cycle for the assimilation of C2 compounds in some bacteria, involves a series of C4 and C5 dicarboxylic acid intermediates. pnas.orgnih.govresearchgate.net While this compound is not a named intermediate in the canonical ethylmalonyl-CoA pathway, variations or offshoots of this pathway in different organisms could potentially involve its formation and conversion. The study of branched C5-dicarboxylic acid metabolism, such as that of itaconic acid, also highlights the diversity of C5 metabolic pathways in nature. ktu.edu

Comparative Biosynthetic Strategies Across Diverse Organisms and Model Systems

The strategies for the biosynthesis of dicarboxylic acids can vary significantly across different domains of life.

Bacteria: Bacteria exhibit a wide range of metabolic pathways for dicarboxylic acids, often linked to their ability to utilize diverse carbon sources. nih.govasm.org Comparative genomics can be a powerful tool to identify gene clusters associated with the metabolism of C5 compounds, potentially revealing the enzymes involved in this compound biosynthesis. asm.org

Fungi: Fungi are known to produce a variety of organic acids, and their metabolic pathways are of great interest for biotechnological applications. mdpi.comlongdom.org The transport of carboxylic acids across the fungal cell membrane is a critical aspect of their metabolism and could play a role in the utilization or secretion of this compound. nih.gov

Plants: In plants, dicarboxylic acids are key intermediates in primary metabolism, including the TCA cycle and amino acid biosynthesis. mdpi.com While the direct biosynthesis of this compound in plants is not established, the metabolic plasticity of plants suggests that under certain conditions or in specific species, such a pathway could exist.

Enzymology of 5 Hydroxy 2 Oxopentanoic Acid Metabolism

Characterization of 5-Hydroxy-2-oxopentanoic Acid Dehydrogenase: Structure-Function Relationships and Catalytic Mechanisms

While direct characterization of a specific "this compound Dehydrogenase" is limited in available literature, extensive research on the closely related enzyme, α-ketoglutaric semialdehyde dehydrogenase (KGSADH), provides significant insights into the potential structure-function relationships and catalytic mechanisms. KGSADH catalyzes the conversion of α-ketoglutaric semialdehyde to α-ketoglutarate, a key step in alternative L-arabinose metabolic pathways in some bacteria. rcsb.org The enzyme from Azospirillum brasilense (AbKGSADH) has been structurally elucidated, offering a model for understanding dehydrogenases acting on similar substrates.

The crystal structure of AbKGSADH reveals a fold typical of aldehyde dehydrogenases (ALDHs). rcsb.org A notable feature is the substrate-binding site, which is optimized for accommodating substrates like 3-hydroxypropionaldehyde. rcsb.org Molecular docking simulations have identified key residues responsible for substrate stabilization, including Asn159, Gln160, and Arg163, which form hydrogen bonds with the aldehyde and hydroxyl groups of the substrate. rcsb.org Hydrophobic residues such as Phe156, Val286, Ile288, and Phe450 contribute to creating a binding pocket of optimal size and shape. rcsb.org

The catalytic mechanism of KGSADH is believed to follow the general mechanism of the ALDH superfamily, which involves a conserved catalytic cysteine residue. The reaction proceeds through a thiohemiacetal intermediate formed between the substrate's aldehyde group and the catalytic cysteine, followed by hydride transfer to NAD(P)+ and subsequent hydrolysis of the resulting thioester to release the carboxylic acid product.

Table 1: Structural Data of α-ketoglutaric semialdehyde dehydrogenase (KGSADH) from Azospirillum brasilense

Parameter Value
PDB ID 5X5T
Method X-RAY DIFFRACTION
Resolution 2.25 Å
R-Value Work 0.174
R-Value Free 0.240

This table is based on data from the RCSB Protein Data Bank. rcsb.org

Analysis of Alpha-Ketoglutaryl-CoA Reductase (Alcohol Forming) Specificity and Reaction Kinetics

Direct studies on an "Alpha-Ketoglutaryl-CoA Reductase (Alcohol Forming)" are not extensively documented. However, the principles of its specificity and kinetics can be inferred from research on other alcohol-forming fatty acyl-CoA reductases (FARs). These enzymes catalyze the reduction of fatty acyl-CoAs to primary fatty alcohols, a process that proceeds via a fatty aldehyde intermediate that is typically not released. nih.govmdpi.com

The specificity of FARs for acyl-CoA substrates of varying chain lengths is a key characteristic. For instance, some plant FARs exhibit a preference for long-chain fatty acyl-CoAs. collectionscanada.gc.ca The enzyme from Marinobacter aquaeolei VT8 has a broad substrate range. researchgate.net This specificity is determined by the architecture of the substrate-binding pocket within the enzyme.

Table 2: In Vitro Activities of Wild-Type and Mutant Marinobacter aquaeolei Fatty Acyl-CoA Reductase (maFACR)

Enzyme Variant Acyl-CoA Reductase Activity (nmol/min/mg) Fatty Aldehyde Reductase Activity (nmol/min/mg)
maFACRWT 1.8 ± 0.2 15.6 ± 1.2
maFACRSYK 1.9 ± 0.1 ND
maFACRNter 1.7 ± 0.1 ND
maFACRCter ND 14.8 ± 0.9

This table is based on data from a study on engineering an alcohol-forming fatty acyl-CoA reductase. ND: not detected. nih.gov

Identification and Functional Elucidation of Interacting Enzyme Systems in Associated Metabolic Fluxes

The metabolism of this compound is integrated within a broader network of metabolic pathways. Metabolic flux analysis is a powerful tool for understanding the flow of metabolites through these interconnected systems. nih.govnih.gov Key interacting enzyme systems include those involved in dicarboxylic acid metabolism and transhydrogenation reactions.

One crucial interacting enzyme is hydroxyacid-oxoacid transhydrogenase (HOT) . This enzyme catalyzes the cofactor-independent transfer of a hydrogen atom from a hydroxy acid to an oxoacid. nih.govresearchgate.net For example, HOT can catalyze the oxidation of gamma-hydroxybutyrate (GHB) to succinic semialdehyde, coupled with the reduction of 2-ketoglutarate to D-2-hydroxyglutarate. nih.govresearchgate.net This reaction provides a direct link between the metabolism of hydroxy acids and the tricarboxylic acid (TCA) cycle. researchgate.net

The metabolism of dicarboxylic acids is another critical interacting pathway. nih.gov In organisms like Escherichia coli, the uptake and metabolism of C4-dicarboxylates are tightly regulated. capes.gov.br Enzymes of the TCA cycle and associated transport systems are central to processing these compounds. Furthermore, engineered pathways combining enzymes from biotin (B1667282) and fatty acid synthesis have been developed for the production of odd-carbon dicarboxylic acids from glucose. osti.gov

Genetic and Molecular Regulation of Enzymes Involved in this compound Metabolism in Model Organisms

The expression of enzymes involved in the metabolism of this compound and related dicarboxylic acids is under tight genetic and molecular control. In model organisms like E. coli and A. brasilense, sophisticated regulatory networks ensure that these metabolic pathways are activated only when needed.

In E. coli, the DcuS-DcuR two-component system plays a central role in regulating C4-dicarboxylate metabolism in response to environmental cues. nih.govasm.org DcuS is a sensor kinase that detects the presence of C4-dicarboxylates in the periplasm, and upon activation, it phosphorylates the response regulator DcuR. nih.govapsnet.org Phosphorylated DcuR then acts as a transcriptional regulator, modulating the expression of genes involved in dicarboxylate transport and metabolism, such as dctA and frdABCD. asm.orgasm.org

Another key regulatory system is the cAMP receptor protein (CRP) , which, in complex with cyclic AMP (cAMP), acts as a global regulator of carbon metabolism. researchgate.netelifesciences.org The cAMP-CRP complex can activate the transcription of numerous genes involved in the catabolism of alternative carbon sources when preferred sources like glucose are absent. nih.govnih.govoup.com This system can influence the expression of genes in the TCA cycle and other pathways connected to dicarboxylic acid metabolism.

In A. brasilense, the gene encoding KGSADH, an enzyme in the L-arabinose catabolic pathway, is located separately from the other genes of the pathway, suggesting a distinct regulatory mechanism compared to organisms where these genes are clustered. nih.govnih.gov Furthermore, fructose (B13574) catabolism in A. brasilense is subject to repression by succinate, indicating cross-regulation between different carbon metabolic pathways. nih.gov

Table 3: Key Regulatory Components in Dicarboxylic Acid Metabolism

Regulatory Component Organism Function Target Genes/Pathways
DcuS-DcuR E. coli Two-component system sensing C4-dicarboxylates dctA, dcuB, frdABCD
cAMP-CRP E. coli Global carbon catabolite repression Multiple operons for alternative carbon source utilization, including TCA cycle genes

This table summarizes information from studies on gene regulation in E. coli. nih.govasm.orgelifesciences.orgnih.govoup.com

Biological Roles and Metabolic Significance of 5 Hydroxy 2 Oxopentanoic Acid

Role as a Metabolic Node in Carbon and Energy Flow within Biological Systems

Current scientific literature does not provide specific evidence to definitively characterize 5-hydroxy-2-oxopentanoic acid as a major metabolic node in the central carbon and energy flow of biological systems. Metabolic nodes are critical intersections in biochemical pathways, often serving as branch points for the synthesis and breakdown of various molecules. While it is plausible that this compound could function as an intermediate in specialized metabolic pathways in certain microorganisms, its widespread significance as a central hub comparable to pyruvate (B1213749) or acetyl-CoA has not been established. The flow of carbon and energy in cellular metabolism is predominantly channeled through glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle. For this compound to be considered a metabolic node, it would need to be demonstrated that it connects multiple significant metabolic routes, a fact not currently supported by available data.

Participation in Anabolic and Catabolic Processes in Microbial and Cellular Models

Direct evidence detailing the participation of this compound in specific anabolic (biosynthetic) and catabolic (degradative) processes in microbial and cellular models is scarce. Catabolic pathways typically involve the oxidation of organic molecules to generate energy in the form of ATP, while anabolic pathways utilize energy and precursor molecules to synthesize cellular components.

In a hypothetical catabolic scenario, this compound could potentially be broken down into smaller, central metabolites. For instance, it could be converted to pyruvate and a three-carbon aldehyde through the action of an aldolase (B8822740), or undergo oxidation to enter the TCA cycle. However, the specific enzymes and reaction sequences for such a pathway have not been elucidated.

Conversely, in an anabolic context, this compound could theoretically serve as a precursor for the biosynthesis of other molecules. Its structure, containing both a hydroxyl and a keto group, offers potential for various enzymatic modifications. However, no specific biosynthetic pathways originating from this compound have been identified in research models.

Functional Significance in Microorganisms and Non-Human Research Systems

The functional significance of this compound in microorganisms and non-human research systems remains largely uncharacterized. In some contexts, related alpha-keto acids are known to play roles in cellular processes beyond central metabolism, such as in signaling or as byproducts of amino acid metabolism. It is conceivable that this compound could have a specialized function in certain ecological niches or in the metabolism of specific substrates. However, without direct experimental evidence, any proposed functional role would be speculative. Research on the metabolic diversity of microorganisms continues to uncover novel pathways and intermediates, and future studies may shed light on the significance of this particular compound.

Implications for Metabolic Network Perturbations in Research Models

Given the lack of established metabolic roles for this compound, there is no direct research on the implications of its presence or absence on metabolic network perturbations in research models. Perturbations in metabolic networks, caused by the accumulation or depletion of a particular metabolite, can have widespread effects on cellular physiology. If this compound were an intermediate in a critical pathway, its abnormal concentration could lead to metabolic imbalances. However, without a clear understanding of the pathways it is involved in, it is not possible to predict the specific consequences of altering its levels.

Advanced Methodologies for Research on 5 Hydroxy 2 Oxopentanoic Acid

Application of Isotopic Labeling Techniques for Tracing Metabolic Fate and Flux Analysis

Isotopic labeling is a powerful tool for interrogating the metabolism of cells by tracing the flow of atoms through metabolic pathways. nih.gov In the context of 5-hydroxy-2-oxopentanoic acid, stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H), are used to elucidate its metabolic fate and quantify the rate of its formation and consumption, a discipline known as metabolic flux analysis (MFA). nih.govcreative-proteomics.com This is achieved by introducing a labeled precursor substrate into a biological system and tracking the incorporation of the isotope into downstream metabolites. nih.gov

The process involves maintaining the system in a "metabolic steady state," where metabolic fluxes are constant, while introducing the labeled nutrient. nih.govnih.gov As the labeled substrate is metabolized, the isotopic enrichment in various compounds increases until it reaches an "isotopic steady state." nih.govnih.gov By measuring the mass distribution vector (MDV)—the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2) for this compound and related metabolites—researchers can infer the relative activities of the pathways involving it. nih.gov

For instance, if a metabolic pathway is proposed where a ¹³C-labeled amino acid is degraded to this compound, the specific labeling pattern of the resulting molecule can confirm the pathway's activity. The subsequent cleavage of labeled this compound into acetaldehyde and pyruvate (B1213749) would yield labeled products, allowing for the quantification of flux through this specific catabolic route. wikipedia.orgqmul.ac.uk This technique is crucial for understanding how the metabolism of this compound is altered by genetic mutations or environmental changes. nih.gov

Table 1: Illustrative Examples of ¹³C Labeling in Tracing Metabolic Fate
Labeled Precursor InputMetabolic ProcessExpected Labeling in this compoundDownstream Labeled ProductsAnalytical Information Gained
[U-¹³C₅]-Precursor Amino AcidCatabolism[U-¹³C₅]-5-Hydroxy-2-oxopentanoic acid (M+5)[¹³C₂]-Acetaldehyde and [¹³C₃]-PyruvateConfirms the precursor-product relationship and measures total pathway flux.
[1-¹³C]-GlucoseCentral Carbon MetabolismLabeling pattern depends on the pathway connecting glycolysis/TCA cycle to the compound's synthesis.Labeled pyruvate and acetaldehyde with specific patterns.Elucidates the contribution of glucose carbons to the synthesis of this compound.

Advanced Spectroscopic and Chromatographic Methodologies for Detection and Quantification in Complex Biological Matrices

The accurate detection and quantification of this compound in complex biological matrices such as plasma, urine, or cell extracts present analytical challenges due to its polarity and the presence of numerous interfering compounds. nih.govmdpi.com Advanced chromatographic and spectroscopic techniques are essential for achieving the required sensitivity and selectivity. researcher.lifechromatographyonline.com

Liquid chromatography (LC) and gas chromatography (GC) are the primary separation techniques employed. nih.govresearchgate.net High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS or LC-MS/MS), is a powerful method for quantifying low-molecular-weight carboxylic acids. nih.govmdpi.com This approach combines the separation capabilities of LC with the high sensitivity and specificity of MS, allowing for reliable identification and measurement even at low concentrations. researchgate.net Sample preparation, often involving solid-phase extraction (SPE), is a critical step to remove interfering substances and preconcentrate the analyte before analysis. chromatographyonline.com

For GC-MS analysis, derivatization is typically required to convert the non-volatile this compound into a more volatile and thermally stable derivative, which improves its chromatographic properties. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also be used, particularly for analyzing the incorporation of ¹³C at specific positions within the molecule in isotope tracing studies, offering an advantage over MS in resolving positional isotopomers. creative-proteomics.com

Table 2: Comparison of Analytical Methodologies for this compound Analysis
MethodologyPrincipleAdvantagesLimitationsApplication Context
HPLC-UVSeparation by liquid chromatography, detection by UV absorbance.Reliable and widely available. researcher.lifeLower sensitivity and specificity compared to MS; requires a chromophore.Quantification in less complex samples or at higher concentrations.
LC-MS/MSSeparation by LC, detection by tandem mass spectrometry.High sensitivity, high selectivity, structural confirmation. nih.govmdpi.comMatrix effects can influence quantification; more expensive instrumentation. researchgate.netTrace quantification in complex biological fluids like plasma and urine. nih.gov
GC-MSSeparation by gas chromatography, detection by mass spectrometry.Excellent separation efficiency and established libraries for identification.Requires chemical derivatization to increase volatility. researchgate.netMetabolomic profiling where a broad range of metabolites are analyzed.
NMR SpectroscopyDetection based on the magnetic properties of atomic nuclei.Non-destructive; provides detailed structural information, including positional isotope labeling. creative-proteomics.comRelatively low sensitivity compared to MS. creative-proteomics.comIsotope tracing studies to determine the specific location of labels within the molecule.

Computational Modeling and In Silico Analysis of Metabolic Pathways Involving this compound

Computational modeling and in silico analysis provide a framework for understanding the systemic properties of metabolic pathways involving this compound. nih.govnih.gov These approaches use computer-based models to simulate and predict the behavior of metabolic networks under various conditions. researchgate.net

Flux Balance Analysis (FBA) is a widely used constraint-based modeling technique that calculates the flow of metabolites through a metabolic network at a steady state. ucsd.edu By using a genome-scale metabolic model (GEM) of an organism, researchers can predict the optimal distribution of metabolic fluxes that, for example, maximize growth. This can be used to study how the production or degradation of this compound contributes to cellular physiology. In silico simulations, such as predicting the effect of a gene knockout for an enzyme in its pathway, can generate hypotheses about the compound's function and regulation. nih.gov

Kinetic models, which incorporate enzyme kinetic parameters, can provide a more dynamic and detailed simulation of metabolite concentrations over time. However, the development of such models is often limited by the lack of comprehensive kinetic data for all enzymes in the pathway. nih.gov These computational tools are invaluable for integrating high-throughput 'omics' data and for guiding metabolic engineering efforts or understanding the metabolic basis of diseases where this compound levels may be perturbed. nih.gov

Table 3: Computational Approaches for Studying this compound Metabolism
Computational ApproachDescriptionApplication to this compound Research
Metabolic Pathway ReconstructionUses genomic and biochemical data to assemble the network of reactions involving the compound.Identifies enzymes and intermediates in the synthesis and degradation pathways of this compound.
Flux Balance Analysis (FBA)A mathematical method to predict metabolic flux distribution in a genome-scale model under steady-state conditions. ucsd.eduPredicts how flux through its pathway changes in response to genetic or environmental perturbations.
Kinetic ModelingSimulates the dynamic behavior of metabolite concentrations and fluxes using differential equations based on enzyme kinetics.Provides a detailed, time-dependent simulation of this compound concentration changes.
Molecular DockingPredicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govInvestigates the interaction of this compound with its metabolizing enzymes or potential protein targets.

Enzyme Activity Assays and Kinetics under Controlled Experimental Conditions for Mechanistic Studies

Understanding the enzymes that metabolize this compound is fundamental to elucidating its biological role. Enzyme activity assays and kinetic studies under controlled conditions are performed to determine reaction mechanisms, substrate specificity, and regulatory properties. nih.govnih.gov

The primary enzyme responsible for the cleavage of (S)-4-hydroxy-2-oxopentanoate is 4-hydroxy-2-oxovalerate aldolase (B8822740). qmul.ac.uk This enzyme belongs to the family of oxo-acid-lyases and catalyzes the reversible retro-aldol cleavage of its substrate into acetaldehyde and pyruvate. wikipedia.orgqmul.ac.uk

Enzyme Activity Assays: The activity of 4-hydroxy-2-oxovalerate aldolase can be measured spectrophotometrically. A common method is a coupled enzyme assay where the production of pyruvate is linked to the oxidation of NADH by lactate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH consumption, is monitored over time and is directly proportional to the rate of the aldolase reaction.

Enzyme Kinetics: Kinetic studies are performed to determine key parameters such as the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), which represents the turnover number. These parameters provide insight into the enzyme's efficiency and affinity for this compound. For example, the aldolase from Pseudomonas sp. strain CF600 is a bifunctional complex that physically associates with an acetaldehyde dehydrogenase, a mechanism that may serve to sequester the reactive acetaldehyde intermediate. qmul.ac.uk Mechanistic studies have shown that many aldolases in this family are class II aldolases, requiring a divalent metal ion like Mn²⁺ or Mg²⁺ for activity, which acts as a Lewis acid to polarize the carbonyl group of the substrate. qmul.ac.uknih.gov

Table 4: Kinetic Parameters of Enzymes Acting on 4-Hydroxy-2-ketoacids
EnzymeSubstrateCofactorKₘ (μM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Source Organism
HMG/CHA Aldolase4-Hydroxy-2-oxopentanoate (HOPA)Mg²⁺1500 ± 2000.08 ± 0.0150Pseudomonas putida F1 nih.gov
HMG/CHA Aldolase4-Hydroxy-2-oxopentanoate (HOPA)Mn²⁺2000 ± 2000.12 ± 0.0160Pseudomonas putida F1 nih.gov
Note: The data for HMG/CHA aldolase with HOPA (an analog lacking a 4-carboxylate group) illustrates the enzyme's activity on a substrate structurally similar to this compound. The specificity constant (kcat/Kₘ) for this substrate is significantly lower than for the enzyme's physiological substrates. nih.gov

Metabolic Engineering and Synthetic Biology Approaches for 5 Hydroxy 2 Oxopentanoic Acid and Its Derivatives

Metabolic engineering and synthetic biology offer powerful tools for the sustainable production of valuable chemicals in microbial hosts. These disciplines aim to rationally design and construct biosynthetic pathways, optimize metabolic fluxes, and develop novel biological molecules for various applications. This article focuses on the application of these principles to the chemical compound 5-hydroxy-2-oxopentanoic acid and its derivatives for research purposes.

Future Research Directions and Unexplored Avenues in 5 Hydroxy 2 Oxopentanoic Acid Research

Elucidation of Novel Enzymatic Transformations and Associated Pathways

A primary focus for future research must be the identification of the enzymes that synthesize and catabolize 5-Hydroxy-2-oxopentanoic acid and the metabolic pathways in which they operate. The compound's structure strongly suggests it is an intermediate in amino acid or lipid metabolism.

Putative Biosynthetic and Degradative Pathways: A highly plausible origin for this compound is the catabolism of 5-hydroxylysine (B44584), an amino acid primarily found in collagen. ontosight.aihmdb.ca The breakdown of collagen releases hydroxylysine, which must be metabolized. ontosight.aigoogle.com Future research should investigate a putative pathway where 5-hydroxylysine is converted to this compound. This could involve transamination to form an alpha-keto acid, followed by oxidative decarboxylation.

Conversely, the degradation of this compound could link it to central metabolism. Key enzyme families to investigate include:

Aldo-Keto Reductases (AKRs): This superfamily of enzymes is known for its broad substrate specificity, catalyzing the NAD(P)H-dependent reduction of aldehydes and ketones. nih.govnih.govwikipedia.org A critical research avenue is to screen various AKR isoforms for activity with this compound, which would convert it to 2,5-dihydroxypentanoic acid. This reaction could be a detoxification step or a part of a larger metabolic route.

2-Oxoacid Dehydrogenase Complexes: Large multi-enzyme complexes like the pyruvate (B1213749) dehydrogenase and branched-chain 2-oxoacid dehydrogenase complexes catalyze the oxidative decarboxylation of alpha-keto acids. wikipedia.org Studies on related keto acids, such as 4-methyl-2-oxopentanoate, show that their catabolism is regulated at this dehydrogenase step. nih.govportlandpress.com It is crucial to determine if this compound can serve as a substrate for these complexes, which would channel its carbon skeleton into the TCA cycle via acetyl-CoA or succinyl-CoA.

Aminotransferases: The reversible transfer of an amino group is a fundamental metabolic reaction. Research has shown that branched-chain amino acid aminotransferases can act on keto acids like 4-methyl-2-oxopentanoate. nih.govportlandpress.com Investigating whether this compound can be aminated to form 2-amino-5-hydroxypentanoic acid would establish a direct link to amino acid metabolism.

Inter-species Metabolic Comparisons and Evolutionary Perspectives on its Role

The role and prevalence of this compound across the domains of life are completely unexplored. A comparative metabolomics approach, screening for this compound in diverse species from bacteria to mammals, is a fundamental first step. Understanding its distribution could provide profound insights into the evolution of metabolic pathways.

The evolution of pathways like the citric acid cycle demonstrates how a core set of reactions can be adapted for different purposes in different organisms. news-medical.net Similarly, the pathway involving this compound might be a conserved module used in different contexts. For example, in microorganisms, it could be an intermediate in the degradation of plant-derived hydroxylysine, whereas in mammals, its presence would likely be tied to endogenous collagen turnover. hmdb.ca

Investigating the enzymes that process this keto acid in different species could reveal interesting evolutionary relationships. The pyruvate dehydrogenase complex, for instance, shares deep evolutionary roots with the branched-chain 2-oxoacid dehydrogenase complex, which is thought to have been crucial in early, amino-acid-rich environments. wikipedia.org By characterizing the specific dehydrogenases or reductases that act on this compound in various organisms, researchers can trace their evolutionary lineage and understand how this specific metabolic capability arose and was adapted.

Integration with Systems Biology Approaches for Holistic Pathway Understanding

Given the current scarcity of direct biochemical data, a systems biology approach is not just beneficial but essential for placing this compound within the complex web of cellular metabolism. nih.govyoutube.com This holistic perspective can generate testable hypotheses and guide experimental work efficiently.

Future research should employ multi-omics strategies to uncover the context of this metabolite.

Metabolomics: Non-targeted profiling can identify metabolites that correlate positively or negatively with the abundance of this compound, suggesting reactants, products, or functionally related pathways.

Transcriptomics and Proteomics: By analyzing gene and protein expression under conditions where this compound levels change, candidate genes and enzymes for its metabolism can be identified.

A particularly powerful tool will be the use of Genome-Scale Metabolic Models (GEMs). nih.gov Researchers can computationally add hypothetical reactions involving the synthesis and degradation of this compound to existing, well-curated models of organisms like E. coli or humans. Using techniques like Flux Balance Analysis (FBA), these models can predict the physiological conditions and genetic backgrounds under which the compound might be produced or consumed. nih.gov This in silico exploration can prioritize genes for experimental validation and provide a system-level understanding of the compound's metabolic niche. purdue.edunih.gov

Potential for Biomarker Discovery in Non-Human Biological Systems (Research Context)

Metabolomics has proven to be a powerful engine for biomarker discovery, providing molecular readouts that closely reflect a biological system's phenotype. nih.govnih.govhumanmetabolome.com While its role in human disease is unknown, this compound represents an untapped resource for biomarker discovery in various non-human research contexts.

Microbial Biotechnology: In the field of metabolic engineering, microorganisms are engineered as cell factories to produce valuable chemicals. nih.gov The presence of this compound as an unintended byproduct in a fermentation broth could serve as a biomarker for pathway inefficiency or the activity of a promiscuous enzyme. Conversely, if a pathway is engineered to proceed via this intermediate, its concentration could be a critical process indicator to monitor and optimize production.

Animal Models of Disease: In veterinary medicine and in animal models of human disease, metabolites serve as crucial health indicators. Urinary excretion of 5-hydroxylysine and its glycosides, for instance, is used as an index of collagen degradation. hmdb.ca Future studies should investigate whether this compound, as a potential downstream catabolite, could serve as a more specific or sensitive biomarker for conditions involving high connective tissue turnover, such as fibrosis, arthritis, or certain metabolic bone diseases in animal models.

Environmental and Ecological Studies: The metabolic fingerprint of an organism can reflect its interaction with the environment. In ecological studies, detecting this compound in soil, water, or symbiotic organisms could be a biomarker for specific microbial activities or metabolic exchanges between species within an ecosystem.

The initial step in all these avenues is the development of robust analytical methods for the sensitive detection and quantification of this compound, followed by broad, non-targeted metabolomics screening across diverse biological systems to identify contexts where it appears. springernature.com

Q & A

Q. What are the primary biosynthetic pathways for 5-Hydroxy-2-oxopentanoic acid in microbial and plant systems?

Methodological Answer: In microbial systems, this compound is synthesized via two key pathways:

  • Threonine-derived pathway : Threonine undergoes dehydration and deamination to form 2-oxobutanoic acid. A C1 unit from S-adenosylmethionine (SAM) is added to yield this compound .
  • α-Ketoglutarate pathway : Engineered microbes convert α-ketoglutarate to this compound through enzymatic steps involving 5-ketoglutarate kinase and 2,5-dioxopentanoate reductase .

For plant systems (e.g., hypoglycin A biosynthesis), analogous steps are inferred, but experimental validation using isotopic labeling and enzyme isolation is recommended .

Q. What analytical techniques are recommended for detecting and quantifying this compound in complex biological matrices?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Provides high sensitivity and specificity. Use reverse-phase columns (C18) with mobile phases optimized for polar metabolites. Derivatization with dansyl chloride or similar agents may enhance ionization efficiency .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm structural identity. Assign peaks using reference spectra or spiking with synthetic standards.
  • High-Performance Liquid Chromatography (HPLC) with UV detection : Suitable for purified samples. Validate with calibration curves using authentic standards .

Advanced Research Questions

Q. How can researchers optimize microbial production of this compound while resolving enzyme kinetic bottlenecks?

Methodological Answer:

  • Enzyme Engineering : Use directed evolution or rational design to improve catalytic efficiency of rate-limiting enzymes (e.g., 2,5-dioxopentanoate reductase). Screen mutants via high-throughput assays .
  • Metabolic Flux Analysis (MFA) : Apply ¹³C isotopic tracing to quantify pathway fluxes. Adjust gene expression (e.g., promoter tuning) to balance precursor availability .
  • Co-factor Balancing : Supplement NADPH/NADH regeneration systems (e.g., formate dehydrogenase) to address redox limitations in reductive steps .

Q. What experimental strategies can resolve discrepancies in reported stability data for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Systematic Stability Studies : Incubate the compound across pH (2–12) and temperature (4–50°C) ranges. Monitor degradation via LC-MS or UV-Vis spectroscopy at fixed intervals.
  • Degradation Product Identification : Use HRMS and NMR to characterize byproducts. Compare results with computational predictions (e.g., in silico fragmentation tools).
  • Statistical Validation : Apply ANOVA or mixed-effects models to assess significance of environmental factors. Replicate experiments across independent labs to control for technical variability .

Q. How can crystallographic methods elucidate the structural conformation of this compound in enzyme-bound states?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., 2,5-dioxopentanoate reductase). Use synchrotron radiation for high-resolution data collection.
  • Refinement with SHELX : Employ SHELXL for structure refinement. Validate hydrogen-bonding networks and tautomeric states using density functional theory (DFT) calculations .
  • Cryo-Electron Microscopy (Cryo-EM) : Alternative for large enzyme complexes. Resolve ligand-binding pockets at near-atomic resolution .

Data Interpretation and Contradiction Analysis

Q. How should conflicting reports on the role of this compound in hypoglycin A biosynthesis be addressed?

Methodological Answer:

  • Isotopic Tracer Studies : Use ¹³C-labeled threonine or SAM to track incorporation into hypoglycin A in plant tissues. Compare results across species (e.g., Blighia sapida vs. synthetic systems) .
  • Gene Knockout Models : Silence candidate genes (e.g., transaminases) in plant tissues and quantify intermediates via LC-MS. Confirm pathway dependencies .

Q. What methodologies can reconcile differences in enzyme specificity for this compound across microbial species?

Methodological Answer:

  • Comparative Genomics : Identify orthologs of pathway enzymes (e.g., 5-ketoglutarate kinase) in diverse microbes. Corporate phylogenetic analysis to infer evolutionary constraints.
  • Enzyme Kinetics : Measure Km and kcat values under standardized conditions. Use substrate analogs to probe active-site flexibility .

Methodological Best Practices

Q. What quality control measures are critical for synthesizing high-purity this compound for research?

  • Purity Assessment : Use HPLC (≥95% purity) and LC-HRMS to confirm absence of isomers (e.g., 4-hydroxy derivatives).
  • Stability Testing : Store aliquots at -80°C under inert atmosphere. Monitor batch-to-batch consistency via NMR .

Q. How should researchers design experiments to study the ecological impact of this compound in soil microbiomes?

  • Metagenomic Profiling : Perform shotgun sequencing to track microbial community shifts after compound exposure.
  • Respiration Assays : Measure CO2 evolution rates as a proxy for biodegradation activity. Compare with controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.